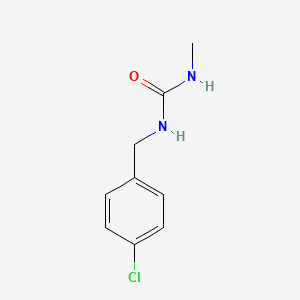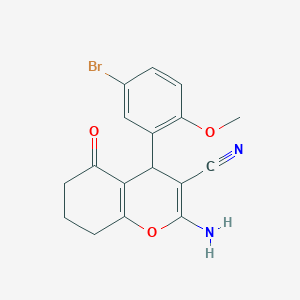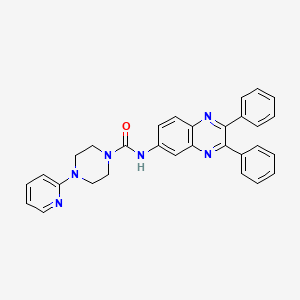
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a chemical compound that belongs to the class of piperidinecarboxamides. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The inhibition of GABA transaminase by CPP-115 leads to an increase in the levels of GABA in the brain, which can have a variety of effects on the body.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide is related to its inhibition of GABA transaminase. This leads to an increase in the levels of GABA in the brain, which can have a variety of effects on the body. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased levels of GABA can lead to a reduction in the activity of neurons, which can have a calming effect on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide are related to its ability to increase the levels of GABA in the brain. This can lead to a variety of effects on the body, including a reduction in neuronal activity, a decrease in anxiety and stress, and an improvement in mood. N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has also been shown to have potential as a treatment for drug addiction and withdrawal.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide in lab experiments include its high potency and specificity for GABA transaminase inhibition. This makes it a useful tool for studying the role of GABA in the brain and for developing new treatments for neurological and psychiatric disorders. However, there are also limitations to using N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide in lab experiments. For example, its effects on other neurotransmitters and receptors in the brain are not well understood, and its long-term effects on the body are not known.
Future Directions
There are many future directions for research on N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide. One area of interest is the development of new treatments for neurological and psychiatric disorders based on the inhibition of GABA transaminase. Another area of interest is the study of the long-term effects of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide on the body. Additionally, further research is needed to fully understand the effects of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide on other neurotransmitters and receptors in the brain. Overall, N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has the potential to be a valuable tool for studying the role of GABA in the brain and for developing new treatments for a variety of disorders.
Synthesis Methods
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide can be synthesized using a variety of methods. One common method involves the reaction of 4-chlorobenzylamine with cyclopropylcarbonyl chloride to form N-(4-chlorobenzyl)cyclopropylcarboxamide. This intermediate can then be reacted with piperidine-3-carboxylic acid to form N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide. Other methods involve the use of different starting materials or different reaction conditions.
Scientific Research Applications
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has been widely studied for its potential therapeutic applications. It has been shown to be effective in the treatment of a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and depression. N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has also been shown to have potential as a treatment for drug addiction and withdrawal.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-cyclopropyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-4-1-11(2-5-13)9-18-16(21)12-3-8-15(20)19(10-12)14-6-7-14/h1-2,4-5,12,14H,3,6-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVFECGNFUZLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CCC2=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117119.png)
![ethyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5117132.png)
![5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5117137.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)

![N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)

![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
![4-[3-(5-isopropyl-2-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5117229.png)

![6-amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5117236.png)